molecular formula C14H18N2O3 B11024012 (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11024012
M. Wt: 262.30 g/mol
InChI Key: WHGBZEHQXFLBAS-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Acylation: The nitrated aromatic compound undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ketone.

    Piperidine Introduction: The final step involves the reaction of the acylated compound with 3-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: (3-Methyl-4-aminophenyl)(3-methylpiperidin-1-yl)methanone.

    Substitution: Halogenated derivatives such as (3-Methyl-4-chlorophenyl)(3-methylpiperidin-1-yl)methanone.

    Oxidation: Carboxylated derivatives such as (3-Carboxy-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.

    (3-Methyl-4-nitrophenyl)(piperidin-1-yl)methanone: Lacks the methyl group on the piperidine ring.

    (3-Methyl-4-aminophenyl)(3-methylpiperidin-1-yl)methanone: Contains an amino group instead of a nitro group.

Uniqueness

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, as well as a methyl group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)14(17)12-5-6-13(16(18)19)11(2)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3

InChI Key

WHGBZEHQXFLBAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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